4-Methyl-2-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Description
4-Methyl-2-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is an organic compound that features a nitro group, a boronic ester, and an aniline moiety
Properties
IUPAC Name |
4-methyl-2-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BN2O4/c1-8-6-11(16(17)18)10(15)7-9(8)14-19-12(2,3)13(4,5)20-14/h6-7H,15H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDPTWCPLNFZYEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2C)[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically involves the borylation of an appropriate precursor. One common method is the palladium-catalyzed borylation of 4-methyl-2-nitroaniline using bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is usually carried out in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Aryl or vinyl halides, palladium catalyst, base (e.g., potassium carbonate), and solvent (e.g., ethanol or toluene).
Major Products
Reduction: 4-Methyl-2-amino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline.
Substitution: Various biaryl compounds depending on the halide used in the Suzuki-Miyaura reaction.
Scientific Research Applications
4-Methyl-2-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline has several applications in scientific research:
Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates and potential therapeutic agents.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4-Methyl-2-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline in chemical reactions involves the activation of the boronic ester group, which facilitates the formation of carbon-carbon bonds in Suzuki-Miyaura coupling reactions. The nitro group can be reduced to an amine, which can further participate in various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
- 2-Nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Uniqueness
4-Methyl-2-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is unique due to the presence of both a nitro group and a boronic ester, which allows it to participate in a wide range of chemical reactions. Its structure provides versatility in synthetic applications, making it a valuable intermediate in organic synthesis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
